Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

P2X1-purinoceptor Male contraception Structure-activity relationship

Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate (CAS 1148027-14-8) is a heterocyclic small molecule (C19H21BrN2O2; MW 389.29 g/mol) belonging to the 1,2,3,4-tetrahydroquinoxaline class. The compound features a tert-butoxycarbonyl (Boc)-protected tetrahydroquinoxaline core substituted at the 3-position with an ortho-bromophenyl group.

Molecular Formula C19H21BrN2O2
Molecular Weight 389.3 g/mol
CAS No. 1148027-14-8
Cat. No. B1520534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
CAS1148027-14-8
Molecular FormulaC19H21BrN2O2
Molecular Weight389.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC=CC=C3Br
InChIInChI=1S/C19H21BrN2O2/c1-19(2,3)24-18(23)22-12-16(13-8-4-5-9-14(13)20)21-15-10-6-7-11-17(15)22/h4-11,16,21H,12H2,1-3H3
InChIKeyPORYVFBHRDDOSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate (CAS 1148027-14-8): A Positional-Isomer Building Block for Tetrahydroquinoxaline-Based Probe and Lead Discovery


Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate (CAS 1148027-14-8) is a heterocyclic small molecule (C19H21BrN2O2; MW 389.29 g/mol) belonging to the 1,2,3,4-tetrahydroquinoxaline class . The compound features a tert-butoxycarbonyl (Boc)-protected tetrahydroquinoxaline core substituted at the 3-position with an ortho-bromophenyl group. This ortho-substitution pattern distinguishes it from its meta- and para-bromophenyl isomers (CAS 1186194-42-2 and 1186194-93-3, respectively), which share identical molecular formulae but differ in the spatial orientation of the bromine atom on the pendant phenyl ring . The tetrahydroquinoxaline scaffold has been validated across multiple therapeutic target classes, including BET bromodomain inhibition, P2X1-purinoceptor antagonism, ferroptosis inhibition, and hepatitis B virus capsid assembly modulation [1][2][3][4].

Why the Ortho-Bromophenyl Regioisomer of Boc-Protected Tetrahydroquinoxaline Cannot Be Replaced by Its Meta or Para Analogs


In tetrahydroquinoxaline-based medicinal chemistry, the position of a halogen substituent on the pendant aryl ring is not a minor structural nuance — it is a critical determinant of both target engagement and synthetic utility. In a systematic structure-activity relationship (SAR) study of 2-phenyl-5,6,7,8-tetrahydroquinoxaline P2X1 antagonists, the addition of substituents to the ortho position of the phenyl moiety had little beneficial effect on inhibitory potency, whereas meta- and para-substitutions markedly increased activity [1]. This positional sensitivity extends to the 1,2,3,4-tetrahydroquinoxaline subclass as well: ortho-substituted aryl bromides exhibit distinct steric and electronic profiles that influence Pd-catalyzed cross-coupling reaction rates and regioselectivity compared to their para or meta counterparts . Consequently, procurement of the specific ortho-bromophenyl isomer (CAS 1148027-14-8) — rather than the more commercially available para isomer (CAS 1186194-93-3) or meta isomer (CAS 1186194-42-2) — is essential for SAR campaigns exploring ortho-substitution space, for Suzuki-Miyaura diversification at the ortho position, and for any program where bromine orientation on the pendant phenyl governs binding interactions [1].

Quantitative Differentiation Evidence for Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate: Comparator-Benchmarked Data for Procurement Decisions


P2X1-Purinoceptor Antagonism: Ortho-Substitution Confers Inferior Potency Relative to Meta- and Para-Substituted Analogs

In a systematic SAR evaluation of substituted 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives at the P2X1-purinoceptor, ortho-substituted compounds (including ortho-chloro, ortho-fluoro, and ortho-methyl) demonstrated minimal to no improvement in inhibitory activity relative to the unsubstituted parent (IC50 = 133 μM), whereas meta and para substitution with polar groups achieved marked potency gains [1]. Although this study examined the 5,6,7,8-tetrahydroquinoxaline regioisomeric series rather than the 1,2,3,4-series, the structure-activity relationship principle — that ortho substitution on the pendant phenyl ring is disfavored for P2X1 antagonism — is directly transferable to the 1,2,3,4-tetrahydroquinoxaline scaffold, given the identical spatial relationship between the core and the pendant aryl ring [1]. This ortho-disfavored SAR profile defines the 2-bromophenyl isomer (CAS 1148027-14-8) as a negative control or selectivity probe rather than a potency-optimized lead candidate in P2X1-targeting programs.

P2X1-purinoceptor Male contraception Structure-activity relationship

Steric and Electronic Differentiation: Ortho-Bromine Creates a Sterically Hindered Cross-Coupling Handle Compared to Para-Bromine

The ortho-bromine atom on the pendant phenyl ring of CAS 1148027-14-8 experiences significant steric congestion from the adjacent tetrahydroquinoxaline core at the 3-position, in contrast to the sterically unencumbered para-bromine in CAS 1186194-93-3. In palladium-catalyzed cross-coupling reactions, ortho-substituted aryl bromides exhibit retarded oxidative addition kinetics and increased sensitivity to ligand choice compared to para-substituted analogs [1]. This differentiation is exploited in divergent synthetic strategies: the para-bromo isomer serves as a reactive coupling partner for library synthesis under standard Suzuki conditions, whereas the ortho-bromo isomer requires tailored catalyst-ligand systems (e.g., bulky phosphine ligands) to achieve comparable conversion, enabling selective, sequential coupling when both isomers are employed in orthogonal protection strategies [1][2]. The identical molecular formula (C19H21BrN2O2; MW 389.29) and near-identical computed LogP (5.3574) and TPSA (41.57 Ų) across all three bromophenyl isomers — as reported by reputable vendor databases — underscore that the primary differentiable feature is not bulk physicochemical profile but rather the steric environment around the reactive C–Br bond .

Suzuki-Miyaura coupling Steric hindrance Cross-coupling reactivity

Boc Protection Strategy: The Tert-butyl Carbamate Group Enables Controlled Deprotection and Further Functionalization

The tert-butoxycarbonyl (Boc) group at the N1 position of CAS 1148027-14-8 serves as an acid-labile protecting group that can be selectively removed under mild conditions (e.g., TFA or HCl in dioxane) to liberate the free secondary amine for subsequent acylation, sulfonylation, or reductive amination [1]. This contrasts with the unprotected tetrahydroquinoxaline core (e.g., CAS 3476-89-9) or the 1,4-unsubstituted analogs, which lack orthogonal protection and necessitate less chemoselective functionalization strategies. The kinetic resolution of 3-aryl tetrahydroquinoxalines via lithiation-sparteine methodology has demonstrated that the Boc group remains stable under strong basic conditions (n-BuLi, −78 °C), with high enantiomeric enrichment retained upon subsequent Boc removal [2]. For the 2-bromophenyl isomer specifically, the ortho-bromine provides a second orthogonal reactive site (C–Br) that is compatible with the Boc protection strategy, enabling sequential Pd-catalyzed coupling followed by acidolytic Boc deprotection and N-functionalization — a synthetic sequence that is less readily executed with unprotected or differently protected analogs [1][2].

Boc deprotection Protecting group strategy Tetrahydroquinoxaline diversification

Computed Physicochemical Equivalence Masks Key Regioisomeric Differentiation: LogP and TPSA Are Insufficient for Isomer Selection

Vendor-computed physicochemical properties for CAS 1148027-14-8 and its positional isomers (CAS 1186194-42-2, meta-bromo; CAS 1186194-93-3, para-bromo) are reported as identical: LogP = 5.3574, TPSA = 41.57 Ų, H_Acceptors = 3, H_Donors = 1, Rotatable_Bonds = 1 across all three compounds . This equivalence is an artifact of 2D descriptor calculation methods that do not distinguish regioisomers, rather than a reflection of identical properties. In practice, ortho-substitution alters the pKa of the adjacent aniline NH (due to through-space electronic effects), modifies the compound's chromatographic retention time (HPLC), and produces distinct ¹H NMR coupling patterns (e.g., ortho-coupled aromatic protons with J ≈ 7–8 Hz vs. para-coupled doublets with J ≈ 8–9 Hz) [1]. For procurement decisions, this means that standard in silico property filtering cannot differentiate these isomers; rather, the intended synthetic or biological application must dictate isomer selection. The ortho-bromo isomer generates a unique conformational profile where the bromine atom is positioned proximal to the tetrahydroquinoxaline N4–H, potentially enabling intramolecular hydrogen-bonding interactions (Br⋯H–N) that are geometrically impossible for the meta or para isomers [1].

Physicochemical properties Regioisomer differentiation Computed descriptors

Optimal Application Scenarios for Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate Based on Quantitative Differentiation Evidence


Negative-Control or Selectivity Probe for P2X1-Purinoceptor Antagonist Screening Cascades

Based on class-level SAR evidence that ortho-substitution on the pendant phenyl ring of tetrahydroquinoxaline P2X1 antagonists confers little to no improvement in inhibitory potency relative to the unsubstituted parent (whereas meta- and para-substitution markedly enhance activity), CAS 1148027-14-8 is optimally deployed as a negative-control compound or selectivity probe in P2X1-targeting programs [1]. Including the ortho-bromo isomer in a screening set alongside the para-bromo isomer (CAS 1186194-93-3) and the unsubstituted parent enables rapid experimental confirmation of the positional SAR trend, distinguishing genuine P2X1-mediated pharmacology from non-specific effects.

Sterically Differentiated Building Block for Sequential, Orthogonal Diversification in Parallel Library Synthesis

The combination of an acid-labile Boc protecting group at N1 and a sterically hindered ortho-bromine on the 3-phenyl substituent provides two chemically orthogonal reactive sites amenable to sequential functionalization [1][2]. The ortho-bromine can be engaged in ligand-optimized Suzuki-Miyaura coupling (e.g., using SPhos or XPhos to overcome steric hindrance), followed by TFA-mediated Boc deprotection to liberate the N1 secondary amine for acylation, sulfonylation, or reductive amination. This two-step diversification sequence is not readily achievable with mono-functional analogs lacking either the Boc group or the aryl bromide handle, making CAS 1148027-14-8 a strategic building block for generating focused libraries of 1,3-disubstituted tetrahydroquinoxalines.

Isomer-Specific Physicochemical Probe for Evaluating Ortho-Substitution Effects on Conformation and Target Binding

Despite sharing identical computed 2D descriptors (LogP, TPSA) with its meta- and para-bromo isomers, CAS 1148027-14-8 possesses a unique 3D conformational profile where the ortho-bromine is positioned in close spatial proximity to the tetrahydroquinoxaline N4–H [1]. This geometry may enable intramolecular Br⋯H–N hydrogen bonding or steric interactions that influence the compound's preferred conformation in solution and its binding pose at protein targets. Researchers exploring halogen bonding, conformational restriction, or ortho-specific binding pockets can use this compound as a defined conformational probe, with the para isomer serving as the corresponding control where such intramolecular interactions are geometrically precluded.

Intermediate for Chiral Tetrahydroquinoxaline Synthesis via Asymmetric Hydrogenation or Kinetic Resolution

The 3-aryl tetrahydroquinoxaline scaffold is amenable to enantioselective synthesis via Ir-catalyzed asymmetric hydrogenation of the corresponding quinoxaline or via kinetic resolution using lithiation-sparteine methodology [1][2]. The Boc group remains stable under the strong basic conditions of the kinetic resolution protocol (n-BuLi, sparteine, −78 °C) and can be subsequently removed to yield enantiomerically enriched N-deprotected tetrahydroquinoxalines [2]. CAS 1148027-14-8, with its ortho-bromophenyl substituent, provides access to chiral, non-racemic building blocks where the ortho-bromine serves as a synthetic handle for late-stage diversification of the enantiomerically pure scaffold.

Quote Request

Request a Quote for Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.